molecular formula C19H21N3O3S B2806589 2,4-dioxo-3-pentyl-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892287-89-7

2,4-dioxo-3-pentyl-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2806589
CAS No.: 892287-89-7
M. Wt: 371.46
InChI Key: YKMNBCBNYUMPAP-UHFFFAOYSA-N
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Description

2,4-dioxo-3-pentyl-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that features a quinazoline core, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-3-pentyl-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halogenated quinazoline derivative.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinazoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2,4-dioxo-3-pentyl-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain kinases.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in studies exploring its anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-dioxo-3-pentyl-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide: shares similarities with other quinazoline derivatives and thiophene-containing compounds.

Uniqueness

    Quinazoline Derivatives: Compared to other quinazoline derivatives, this compound’s unique combination of functional groups enhances its biological activity and specificity.

    Thiophene-Containing Compounds: The presence of the thiophene ring contributes to its electronic properties, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,4-dioxo-3-pentyl-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-2-3-4-9-22-18(24)15-8-7-13(11-16(15)21-19(22)25)17(23)20-12-14-6-5-10-26-14/h5-8,10-11H,2-4,9,12H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMNBCBNYUMPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CS3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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